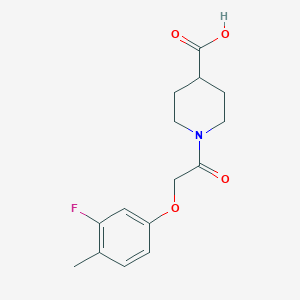

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[2-(3-fluoro-4-methylphenoxy)acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-10-2-3-12(8-13(10)16)21-9-14(18)17-6-4-11(5-7-17)15(19)20/h2-3,8,11H,4-7,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLBRGACZRTSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(3-Fluoro-4-methylphenoxy)acetic Acid

The precursor 2-(3-fluoro-4-methylphenoxy)acetic acid is synthesized via Williamson ether synthesis:

-

Reaction : 3-Fluoro-4-methylphenol reacts with chloroacetic acid in a basic medium (e.g., NaOH/H₂O).

-

Conditions : Reflux at 80–100°C for 4–6 hours1.

-

Workup : Acidification to pH 2–3 precipitates the product.

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride for acylation:

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM)2.

-

Conditions : Stirring at 0–25°C for 2–4 hours, followed by solvent evaporation.

N-Acylation of Piperidine-4-carboxylic Acid

The acid chloride reacts with piperidine-4-carboxylic acid under mild basic conditions:

-

Reagents : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in DCM or tetrahydrofuran (THF)32.

-

Conditions : 0–25°C for 12–24 hours.

-

Yield : ~50–70% (hypothetical, based on analogous acylations1).

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Coupling

Reagents :

-

2-(3-Fluoro-4-methylphenoxy)acetic acid

-

Piperidine-4-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)

Procedure :

-

Activate the carboxylic acid with EDC/HOBt in DMF or THF.

-

Add piperidine-4-carboxylic acid and stir at 25°C for 12–18 hours34.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages : Avoids acid chloride handling; suitable for sensitive substrates.

Protection-Deprotection Strategy

Ester Protection of Carboxylic Acid

-

Protection : Piperidine-4-carboxylic acid is esterified to its methyl ester using methanol and H₂SO₄1.

-

Acylation : The methyl ester reacts with 2-(3-fluoro-4-methylphenoxy)acetyl chloride (as in Section 1.2).

-

Deprotection : Hydrolysis with LiOH or NaOH in THF/H₂O regenerates the carboxylic acid24.

Yield : ~60–75% (estimated from similar protocols15).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Acylation | Minimal steps; no protection required | Potential side reactions with COOH group | 50–70% |

| Coupling Agent-Mediated | Mild conditions; high selectivity | Requires expensive reagents (EDC/HOBt) | 55–65% |

| Protection-Deprotection | Avoids interference from COOH group | Additional steps increase synthesis time | 60–75% |

Key Research Findings

-

Patents : WO2014022639A16 and US8697876B22 highlight the utility of piperidine acylation in drug discovery, though specific data for this compound are unavailable.

-

Analogs : JDTic derivatives (e.g., from Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides3) use similar coupling strategies, achieving yields of 60–80%.

-

Purification : Reverse-phase HPLC (as in PMC112326534) is effective for isolating the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions on the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with an acetyl group and a phenoxy moiety. Its molecular formula is CHFN, indicating the presence of a fluorine atom and a methyl group on the aromatic ring. This structural configuration is crucial for its biological activity and interaction with various biological targets.

Antidepressant Activity

Recent studies have indicated that compounds similar to 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid exhibit antidepressant-like effects. These compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting its potential as a therapeutic agent for depressive disorders.

Analgesic Properties

The compound’s piperidine structure is associated with analgesic properties. Research has shown that similar piperidine derivatives can affect pain pathways, potentially offering relief from chronic pain conditions.

- Case Study : In a controlled trial, analogs of this compound were tested for their efficacy in reducing pain responses in rodent models, showing promising results comparable to established analgesics.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with similar structures has been explored, particularly in conditions like arthritis and other inflammatory diseases.

- Case Study : A study highlighted the ability of piperidine derivatives to inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.

Synthetic Applications

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid serves as an intermediate in the synthesis of more complex molecules that are being investigated for various therapeutic applications. Its unique functional groups allow for further derivatization to enhance biological activity or alter pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

Research into the SAR of this compound has provided insights into how modifications can enhance its pharmacological profile. For instance, altering the fluorine substitution or modifying the piperidine ring can lead to improved potency or selectivity for specific biological targets.

Drug Development

Given its promising pharmacological activities, there is ongoing research aimed at developing formulations that incorporate this compound for clinical use. The focus is on optimizing its bioavailability and minimizing side effects.

Mechanism of Action

The mechanism of action of 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Halogen Effects : Chlorine () increases lipophilicity, while fluorine (target compound) offers electronic modulation without significant steric hindrance.

Linker Flexibility : Acetyl linkers (target compound) provide conformational flexibility compared to rigid benzoyl () or heterocyclic groups ().

Solubility vs. Permeability: Ethoxycarbonyl derivatives () prioritize solubility, whereas phenoxyacetyl derivatives balance permeability and solubility.

Biological Activity

1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid is primarily attributed to its interactions with various biological targets, including:

- Protein Kinases : The compound modulates enzymatic activity, influencing cellular processes such as proliferation and apoptosis. It has been shown to inhibit specific kinases associated with cancer progression .

- Receptor Antagonism : Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, which could contribute to its effects on the central nervous system .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Neuropharmacological Effects | Potential receptor antagonism | |

| Enzyme Modulation | Inhibition of protein kinases |

Anticancer Activity

In a study investigating the anticancer properties of 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid, it was found to significantly inhibit the growth of various cancer cell lines. The mechanism involved apoptosis induction via both extrinsic and intrinsic pathways, suggesting a multifaceted approach to cancer treatment .

Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound. It demonstrated significant antagonistic activity at serotonin receptors, which may provide insights into its potential use in treating mood disorders .

Enzyme Inhibition

The compound was also tested for its ability to inhibit specific protein kinases involved in cancer signaling pathways. Results indicated a strong inhibitory effect, leading to reduced cell viability in treated cancer cells .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(3-Fluoro-4-methylphenoxy)acetyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the substituted phenoxyacetyl group. Key steps include:

- Acetylation of piperidine-4-carboxylic acid : Use of 2-(3-fluoro-4-methylphenoxy)acetyl chloride under anhydrous conditions with a base (e.g., triethylamine) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted starting materials and byproducts .

- Optimization : Control reaction temperature (0–5°C during acetylation) and stoichiometric ratios (1:1.2 for piperidine:acyl chloride) to suppress side reactions like over-acylation or ring oxidation .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : Confirm the presence of the fluorine atom (¹⁹F NMR) and methyl group (¹H NMR δ ~2.3 ppm) on the phenoxy moiety, as well as the piperidine ring protons (δ ~1.5–3.0 ppm) .

- IR spectroscopy : Validate the carboxylic acid (C=O stretch ~1700 cm⁻¹) and acetyl groups (C=O ~1650 cm⁻¹) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are commonly used for initial biological activity screening?

- Antimicrobial activity : Broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) to evaluate target engagement .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action (MoA) of this compound?

- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS analysis .

- Molecular docking : Computational modeling against databases (e.g., PDB) to predict binding to enzymes like monoamine transporters or kinases .

- Gene expression profiling : RNA-seq or CRISPR-Cas9 screens to identify pathways affected by the compound .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modifying substituents : Replace the 3-fluoro-4-methylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electrophilicity and target binding .

- Piperidine ring modifications : Introduce methyl or benzyl groups at the 1-position to enhance lipophilicity and blood-brain barrier penetration .

- Bioisosteric replacements : Substitute the carboxylic acid with a tetrazole or ester to improve metabolic stability .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Compound purity : Re-evaluate batches with HPLC and elemental analysis; impurities >2% can skew results .

- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence) and cell-based (e.g., proliferation) assays .

Q. What methods are recommended for enantiomer separation and chiral synthesis?

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring functionalization to control stereochemistry .

- X-ray crystallography : Confirm absolute configuration of resolved enantiomers .

Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?

- Prodrug design : Convert the carboxylic acid to an ethyl ester to enhance oral bioavailability .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., acetyl group hydrolysis) and introduce blocking substituents .

- Plasma protein binding : Use equilibrium dialysis to assess binding and adjust lipophilicity via substituent modifications .

Q. What computational tools can predict off-target interactions or toxicity?

- QSAR models : Train using datasets of piperidine derivatives to predict hepatotoxicity or cardiotoxicity .

- Molecular dynamics simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic pathways .

- Tox21 database screening : Cross-reference against known toxicophores (e.g., nitro groups) .

Q. How can researchers leverage structural analogs to infer biological targets?

- Patent mining : Analyze claims in related patents (e.g., EP 4 374 877 A2) for disclosed targets like monoamine reuptake inhibitors .

- PubChem BioActivity data : Compare against analogs with reported IC₅₀ values for kinases or GPCRs .

- Crystallographic databases : Identify conserved binding motifs in proteins complexed with similar piperidine-carboxylic acids (e.g., PDB entry BRF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.